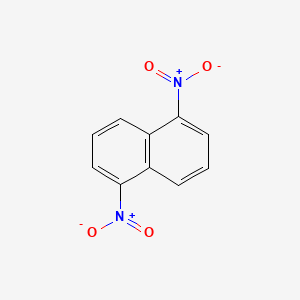
1,5-Dinitronaphthalene
Cat. No. B7737185
Key on ui cas rn:
71607-49-3
M. Wt: 218.17 g/mol
InChI Key: ZUTCJXFCHHDFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06737554B2
Procedure details


The invention also provides a process for the production of 1,5-diisocyanatonaphthalene in which naphthalene and/or 1-nitronaphthalene is reacted with nitric acid in the presence of a zeolite, the resulting 1,5-dinitronaphthalene is then hydrogenated to form 1,5-diaminonaphthalene and the resulting 1,5-diaminonaphthalene is phosgenated to form 1,5-diisocyanatonaphthalene.

[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])(O)=O.[N+:5]([C:8]1[C:17]2[C:12](=[C:13]([N+:18]([O-])=O)[CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1)([O-])=O>>[NH2:5][C:8]1[C:17]2[C:12](=[C:13]([NH2:18])[CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
[Compound]
|
Name
|
zeolite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06737554B2
Procedure details


The invention also provides a process for the production of 1,5-diisocyanatonaphthalene in which naphthalene and/or 1-nitronaphthalene is reacted with nitric acid in the presence of a zeolite, the resulting 1,5-dinitronaphthalene is then hydrogenated to form 1,5-diaminonaphthalene and the resulting 1,5-diaminonaphthalene is phosgenated to form 1,5-diisocyanatonaphthalene.

[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])(O)=O.[N+:5]([C:8]1[C:17]2[C:12](=[C:13]([N+:18]([O-])=O)[CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1)([O-])=O>>[NH2:5][C:8]1[C:17]2[C:12](=[C:13]([NH2:18])[CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
[Compound]
|
Name
|
zeolite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=CC2=C(C=CC=C12)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
